Sodium stannate

Overview

Description

Chemical Formula: Na₂SnO₃ Properties: Sodium stannate is a white, water-soluble crystalline compound synthesized via soda roasting of cassiterite (SnO₂) and sodium carbonate (Na₂CO₃) at 775–850°C . It exhibits high thermal stability and is utilized in electroplating, glass manufacturing, catalysts, and textiles . Notably, it acts as a tin source in alkaline electroplating baths, enhances glass clarity by removing impurities, and stabilizes hydrogen peroxide in oxidation reactions .

Synthesis: Traditional methods involve metallic tin and sodium hydroxide, but modern processes use cassiterite concentrates under CO–CO₂ atmospheres to reduce costs and environmental impact . Challenges include silica impurities forming insoluble Na₈SnSi₆O₁₈, which lowers tin recovery .

Scientific Research Applications

Electroplating

Sodium stannate is predominantly used in the electroplating industry as a source of tin ions. It plays a crucial role in tin plating baths, where it helps deposit a protective and decorative tin layer on metal surfaces. This application enhances corrosion resistance and improves the aesthetic qualities of the coated objects.

| Feature | Details |

|---|---|

| Function | Source of tin ions for plating |

| Benefits | Corrosion resistance, aesthetic appeal |

| Industry Use | Electroplating of metals |

Glass Manufacturing

In the glass industry, this compound acts as a fining agent. It aids in removing impurities and bubbles from molten glass, contributing to the production of high-quality glass with improved clarity and durability.

| Feature | Details |

|---|---|

| Function | Fining agent for glass production |

| Benefits | Improved clarity and durability |

| Industry Use | Glass manufacturing |

Chemical Catalysis

This compound is utilized as a catalyst in various chemical reactions. Its ability to promote the conversion of compounds and enhance reaction rates makes it valuable in organic synthesis and other chemical processes.

| Feature | Details |

|---|---|

| Function | Catalyst for chemical reactions |

| Benefits | Increased reaction rates |

| Industry Use | Organic synthesis, industrial chemistry |

Textile Industry

In textile applications, this compound serves as a mordant in dyeing processes. It helps fix dyes onto fabrics, improving colorfastness and ensuring vibrant and long-lasting results.

| Feature | Details |

|---|---|

| Function | Mordant for dye fixation |

| Benefits | Enhanced colorfastness and vibrancy |

| Industry Use | Textile dyeing |

Case Study 1: Electroplating Efficiency

A study demonstrated that using this compound in electroplating baths significantly improved the uniformity and adhesion of tin coatings on steel substrates. The resulting layers exhibited excellent corrosion resistance compared to traditional methods without this compound.

Case Study 2: Glass Clarity Improvement

Research indicated that incorporating this compound as a fining agent reduced bubble formation in glass production by up to 30%. This led to enhanced clarity and fewer defects in finished glass products.

Case Study 3: Enhanced Dyeing Techniques

In textile processing, this compound was found to increase dye uptake by 25% compared to other mordants. This improvement resulted in fabrics with brighter colors and better wash fastness.

Mechanism of Action

Sodium stannate acts primarily as a stabilizer and catalyst. In hydrogen peroxide stabilization, it prevents the decomposition of hydrogen peroxide by forming a protective layer around the peroxide molecules. In catalytic applications, it facilitates various chemical reactions by providing a reactive surface for the reactants .

Comparison with Similar Compounds

Stannates (SnO₃²⁻ salts) exhibit varied properties based on cation choice. Below is a comparative analysis of sodium stannate with potassium, calcium, and lithium stannates:

This compound vs. Potassium Stannate (K₂SnO₃)

Key Insight : Potassium stannate outperforms this compound in high-precision electroplating and CO₂ capture but is costlier. This compound remains industrially favored for bulk applications .

This compound vs. Calcium Stannate (CaSnO₃)

Key Insight : Calcium stannate’s high thermal stability suits niche applications like refractory materials, whereas this compound is versatile in catalysis and surface treatments .

This compound vs. Lithium Stannate (Li₂SnO₃)

Key Insight : Lithium stannate’s compact ionic radius enables unique coordination geometries, making it promising for energy storage, while this compound’s polymeric structures favor catalytic support .

Structural and Functional Variations in Stannates

- Cation Size Effects: Larger cations (K⁺, Na⁺) form extended networks (e.g., corrugated sheets in Na/K tris(phosphido-borane) stannates), whereas Li⁺ favors discrete monomers .

- Contaminant Sensitivity : this compound’s catalytic activity diminishes with Cl⁻ impurities, but potassium/tin oxalate derivatives avoid this .

- Thermal Dependencies : Calcium stannate requires extreme temperatures for synthesis, limiting its utility compared to alkali stannates .

Data Table: Comparative Overview of Key Stannates

Biological Activity

Sodium stannate, a compound of sodium and tin, has garnered attention for its various biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

This compound is primarily represented by the formula . It can be synthesized through several methods, including the neutralization of stannic chloride with sodium hydroxide. This process results in the formation of this compound along with stannic acid as a by-product. The synthesis conditions, such as temperature and pH, significantly influence the purity and solubility of the final product .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes. For instance, studies have shown that this compound can effectively reduce biofilm formation in pathogenic bacteria, enhancing its potential as an antimicrobial agent in medical applications .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

- Inhibition of Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treated surfaces showed a 75% reduction in biofilm density compared to untreated controls. This suggests that this compound could be utilized in coatings for medical devices to prevent infections .

- Neuroprotective Effects : In vitro studies have indicated that this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was shown to enhance cell viability by approximately 40% under oxidative stress conditions, indicating its potential for therapeutic use in neuroprotection .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for sodium stannate, and how do reaction conditions influence product purity?

this compound is commonly synthesized via the alkaline solution method, where tin reacts with sodium hydroxide and sodium nitrate at elevated temperatures (300–800°C). Post-reaction purification involves hydrogen peroxide and sodium sulfide to remove impurities . Hydrothermal methods are also employed, using precursors like ZnCl₂ and SnCl₂ with mineralizers (e.g., NaOH) to control crystallinity . Purity is highly dependent on reaction temperature, precursor ratios, and post-synthesis filtration/drying protocols.

Q. How can researchers determine iron content in this compound, and what analytical standards apply?

The 1,10-phenanthroline photometric method (GB/T 23278.2) is widely used. This involves dissolving the sample, reducing Fe³⁺ to Fe²⁺ with hydroxylamine hydrochloride, and forming a colored complex with 1,10-phenanthroline. Absorbance is measured at 510 nm, with calibration against standard iron solutions . Interference from other metals (e.g., Sn⁴⁺) is minimized by pH adjustment to 3–4 using ammonium acetate.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is air-sensitive and irritant (Xi hazard code). Labs must ensure:

- Ventilation to limit airborne dust (<2 mg/m³, per ACGIH guidelines).

- PPE (gloves, respirators) to prevent respiratory and dermal exposure.

- Storage in sealed polyethylene containers, isolated from acids and moisture .

Advanced Research Questions

Q. How does the coordination environment of this compound anions vary with alkali metal cations, and what structural implications arise?

X-ray crystallography reveals that tris(phosphido-borane) stannate anions adopt a trigonal pyramidal geometry. However, cation coordination differs:

- Li⁺ : Forms contact ion pairs with THF and κ²-BH₃ coordination.

- Na⁺/K⁺ : Create polymeric sheets via κ¹/κ²-BH₃ bridging, influenced by ionic radii. These structural variations impact solubility and reactivity in catalytic applications .

Q. What mechanistic role does this compound play in stabilizing H₂O₂ under high-temperature conditions?

this compound inhibits H₂O₂ decomposition by forming a protective coordination complex. At 130°C, H₂O₂ retention improves from 0% (without stannate) to 91% after 4 hours and 66% after 16 hours. This is quantified via iodometric titration or UV-Vis monitoring of H₂O₂ decay rates .

| Condition | H₂O₂ Remaining (4 h) | H₂O₂ Remaining (16 h) |

|---|---|---|

| Without this compound | 0% | 0% |

| With this compound | 91% | 66% |

Q. How can this compound enhance the durability of proton exchange membranes (PEMs) in fuel cells?

Adding 5 wt.% this compound to Nafion® membranes reduces fluoride release rates by 6× (from 5×10⁻⁵ to 9×10⁻⁷ gF/h/cm²) and extends operational lifespan by 50% (150 to 225 hours) under 95°C, 50% RH conditions. The stannate mitigates radical-induced membrane degradation via radical scavenging, validated by electrochemical impedance spectroscopy (EIS) and fluoride ion-selective electrode measurements .

Q. What strategies resolve data contradictions in catalytic performance studies of this compound?

Discrepancies in reported catalytic efficiencies (e.g., for H₂ generation or oxidation reactions) often stem from:

- Surface passivation : Sn⁰ deposition on Al surfaces (from Na₂SnO₃/NaOH systems) can inhibit further reactivity if not ultrasonically removed .

- pH sensitivity : Catalytic activity in epoxide ring-opening reactions varies with buffer composition (e.g., phosphate vs. acetate) . Standardizing pretreatment protocols (e.g., acid washing) and reaction matrices is critical for reproducibility.

Q. Methodological Considerations

Table 1: Comparison of this compound Synthesis Methods

Table 2: Analytical Techniques for this compound Characterization

Preparation Methods

Preparation Method Using Metallic Tin, Sodium Hydroxide, and Hydrogen Peroxide

Process Overview

This method involves a one-step synthesis of sodium stannate by reacting metallic tin (tin flower), sodium hydroxide solution, and hydrogen peroxide under controlled temperature and stirring conditions. It is characterized by mild reaction conditions (60–100 °C, atmospheric pressure), high yield, and environmental friendliness.

Detailed Procedure

- Raw materials : Metallic tin (tin flower), sodium hydroxide (NaOH) solution (10–40 wt%), hydrogen peroxide (H2O2) solution (5–30 wt%).

- Molar ratios :

- NaOH to metallic tin: 2:1 to 5:1

- H2O2 to metallic tin: 2:1 to 5:1

- Reaction conditions :

- Temperature: 60–100 °C

- Time: 1–6 hours

- Stirring continuously during reaction

- Steps :

- Add metallic tin to the reactor.

- Add sodium hydroxide solution and start stirring.

- Add hydrogen peroxide solution gradually.

- Maintain reaction temperature and time.

- Filter the reaction mixture.

- Concentrate the filtrate under reduced pressure (vacuum at 0.04–0.08 MPa).

- Crystallize, filter, wash, and dry the this compound crystals.

Chemical Reaction

$$

\text{Sn} + 2 \text{NaOH} + 2 \text{H}2\text{O}2 \rightarrow \text{Na}2\text{SnO}3 \cdot 3\text{H}_2\text{O}

$$

Advantages

- Simple preparation process with one-step synthesis.

- Low energy consumption due to moderate temperature and atmospheric pressure.

- Avoids generation of harmful gases such as ammonia.

- High this compound yield up to 99.5%.

- Environmentally friendly and suitable for industrial-scale production.

Example Data (Embodiment)

| Parameter | Value |

|---|---|

| Metallic tin used | 500 g |

| NaOH concentration | 10 wt% |

| H2O2 concentration | 5 wt% |

| Molar ratio NaOH:Sn | 2:1 |

| Molar ratio H2O2:Sn | 2:1 |

| Reaction temperature | 60 °C |

| Reaction time | 1 hour |

| Vacuum pressure for concentration | 0.04 MPa |

| Concentrate temperature | 85 °C |

| This compound yield | 21.3% (in this specific embodiment) |

Note: Yield can be optimized by adjusting concentrations and reaction time.

Preparation Method via Stannic Chloride Neutralization and Stannic Acid Intermediate

Process Overview

This method uses stannic chloride (tin tetrachloride) as the tin source. It involves neutralizing stannic chloride with sodium hydroxide to produce stannic acid, which is then reacted with sodium hydroxide to form this compound. This two-step process emphasizes high purity, complete reaction, and cost-effectiveness.

Detailed Procedure

Step 1: Neutralization and Stannic Acid Formation

- React stannic chloride (SnCl4) with sodium hydroxide solution.

- Control temperature between 10–90 °C (optimal 40–60 °C).

- Maintain pH between 2–12 (optimal 6–8).

- Precipitate stannic acid is formed.

- Wash precipitate thoroughly with water to remove chloride ions.

- Separate solid by filtration.

Step 2: this compound Synthesis

- React the obtained stannic acid with sodium hydroxide solution.

- Concentrate the resulting solution.

- Crystallize, filter, dry, and pulverize to obtain this compound product.

Advantages

- High tin recovery rate and purity of this compound.

- Reduced tin loss in wastewater (less than 0.001% stanniferous content).

- Low tin loss during washing (<0.1%).

- Simplified process flow with complete reactions at each step.

- Suitable for industrial scale production with reduced production costs.

Comparative Notes on Raw Materials and Purity

- Using stannic chloride allows better control of impurities compared to tin concentrate or metallic tin.

- The process avoids heavy impurities such as lead, antimony, arsenic, and iron that are common in tin concentrate-based methods.

- The method achieves high purity this compound with fewer impurities and higher tin recovery than direct tin concentrate methods.

Comparative Analysis of Preparation Methods

| Aspect | Metallic Tin + NaOH + H2O2 Method | Stannic Chloride Neutralization Method |

|---|---|---|

| Raw material | Metallic tin (tin flower), NaOH, H2O2 | Stannic chloride (SnCl4), NaOH |

| Reaction conditions | 60–100 °C, atmospheric pressure, 1–6 h | 10–90 °C (optimal 40–60 °C), neutralization pH 2–12 |

| Process steps | One-step synthesis, filtration, concentration | Two-step: neutralization → stannic acid → synthesis |

| Yield | Up to 99.5% (varies with conditions) | High tin recovery, low tin loss in washing |

| Purity | Good, but depends on raw material quality | Higher purity, fewer impurities |

| Environmental impact | Low, no harmful gases generated | Low wastewater tin content, minimal tin loss |

| Industrial suitability | Suitable, energy-efficient | Suitable, cost-effective with high purity |

| Complexity | Simple process | Slightly more complex due to two-step process |

Research Findings and Practical Considerations

- The use of hydrogen peroxide in the metallic tin method acts as an oxidant, facilitating the conversion of tin metal to stannate under mild conditions, reducing energy consumption and harmful emissions.

- Controlling molar ratios of reactants is critical to maximize yield and minimize unreacted residues.

- The stannic chloride method offers better control over impurities, making it preferable when high purity this compound is required.

- Both methods require careful filtration, concentration, and crystallization steps to obtain high-quality this compound crystals.

- Industrial applications benefit from these methods due to their scalability, cost-effectiveness, and environmental compliance.

Properties

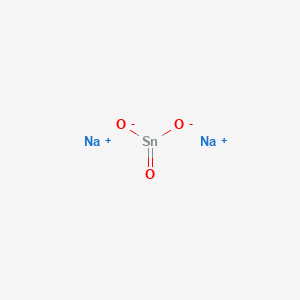

IUPAC Name |

disodium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Sn/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQLLNFANZSCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: Colorless or white solid; Gradually decomposed by air; [Merck Index] White to off-white crystals and powder; Odorless; Slowly decomposed by air to the oxide; [GFS Chemicals MSDS] | |

| Record name | Sodium stannate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12058-66-1 | |

| Record name | Sodium stannate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (SnO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STANNATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC8111ZN4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.